molecular formula C22H21NO2 B5719370 N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide

N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide

Cat. No. B5719370
M. Wt: 331.4 g/mol
InChI Key: CLNRVUDTATWOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-4-isopropoxybenzamide, commonly known as DIBO, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the NF-κB pathway, a signaling pathway involved in inflammation and immune response. DIBO has been shown to have promising effects in various disease models, including cancer, arthritis, and neurodegenerative diseases.

Scientific Research Applications

DIBO has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. This makes DIBO a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative diseases.

Mechanism of Action

DIBO inhibits the NF-κB pathway by binding to the IKKβ kinase subunit and preventing its activation. This leads to the inhibition of NF-κB activation and downstream gene expression. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, and cell proliferation. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
DIBO has been shown to have promising effects in various disease models. In cancer, DIBO has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In arthritis, DIBO has been shown to reduce inflammation and joint damage. In neurodegenerative diseases, DIBO has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

DIBO has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It has been shown to have high potency and selectivity for the NF-κB pathway, which makes it a promising candidate for therapeutic development. However, DIBO also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the study of DIBO. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the exploration of DIBO's potential applications in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the development of new formulations and delivery methods for DIBO could improve its bioavailability and efficacy in vivo. Overall, the study of DIBO has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

DIBO can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 1,2-dihydroacenaphthylene, which is then coupled with 4-isopropoxybenzoyl chloride to form DIBO. The synthesis has been optimized for high yield and purity, and the final product can be obtained through column chromatography and recrystallization.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-14(2)25-18-11-8-17(9-12-18)22(24)23-20-13-10-16-7-6-15-4-3-5-19(20)21(15)16/h3-5,8-14H,6-7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNRVUDTATWOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(propan-2-yloxy)benzamide

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